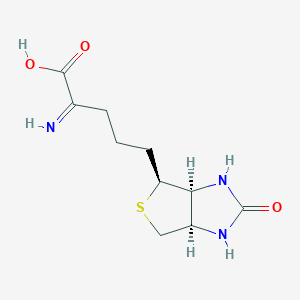

Iminobiotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O3S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-iminopentanoic acid |

InChI |

InChI=1S/C10H15N3O3S/c11-5(9(14)15)2-1-3-7-8-6(4-17-7)12-10(16)13-8/h6-8,11H,1-4H2,(H,14,15)(H2,12,13,16)/t6-,7-,8-/m0/s1 |

InChI Key |

DEQPBRIACBATHE-FXQIFTODSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(=N)C(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCC(=N)C(=O)O)NC(=O)N2 |

Synonyms |

iminobiotin |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Iminobiotin?

An In-depth Technical Guide to 2-Iminobiotin for Researchers and Drug Development Professionals

Introduction

2-Iminobiotin, also known as guanidinobiotin, is a cyclic guanidino analog of biotin (Vitamin B7). It serves as a valuable tool in various biochemical and therapeutic applications due to its unique binding properties and biological activities. Unlike the nearly irreversible interaction between biotin and avidin or streptavidin, 2-iminobiotin exhibits a pH-dependent reversible binding, making it particularly useful for affinity chromatography applications where mild elution conditions are required.[1][2] Furthermore, 2-iminobiotin is a selective inhibitor of nitric oxide synthases (NOS), presenting therapeutic potential in conditions associated with excessive nitric oxide production, such as ischemic brain injury.[3][4] This guide provides a comprehensive overview of the chemical structure, quantitative biochemical data, experimental protocols, and relevant biological pathways involving 2-iminobiotin.

Chemical Structure and Identification

2-Iminobiotin is structurally analogous to biotin, with the key difference being the substitution of the ureido carbonyl oxygen with an imino group, forming a guanidinium moiety. This modification is crucial for its pH-dependent binding characteristics and its ability to inhibit nitric oxide synthases.[1][3]

| Identifier | Value |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid[5] |

| Synonyms | 2-Iminobiotin, Guanidinobiotin[3][4] |

| CAS Number | 13395-35-2 (parent compound)[1][4][5] |

| 76985-52-9 (hydrobromide salt)[6] | |

| Molecular Formula | C₁₀H₁₇N₃O₂S[3][5] |

| Molecular Weight | 243.33 g/mol [3][5] |

| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)O">C@@HN=C(N2)N[5] |

| InChI | InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1[5] |

| InChIKey | WWVANQJRLPIHNS-ZKWXMUAHSA-N[5] |

Quantitative Data

Binding Affinity to Avidin and Streptavidin

The interaction of 2-iminobiotin with avidin and streptavidin is highly dependent on pH. At alkaline pH (above 9), the imino group is unprotonated, allowing for high-affinity binding. At acidic pH (below 6), the group becomes protonated, leading to a significant decrease in binding affinity and allowing for elution under mild conditions.[1][2] In contrast, the biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known and requires harsh denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) to dissociate.[2][7]

| Ligand | Protein | Condition | Dissociation Constant (Kd) | Affinity Constant (Ka) | Reference |

| 2-Iminobiotin | Avidin | pH > 9.0 | < 1 x 10⁻¹¹ M | > 1 x 10¹¹ M⁻¹ | [1] |

| 2-Iminobiotin | Avidin | pH < 6.0 | > 1 x 10⁻³ M | < 1 x 10³ M⁻¹ | [1] |

| 2-Iminobiotin | Streptavidin | pH 7.0 - 10.7 (in solution) | ~ 1 x 10⁻⁵ M | ~ 1 x 10⁵ M⁻¹ | [6] |

| Biotin | Avidin | Neutral pH | ~ 1 x 10⁻¹⁵ M | ~ 1 x 10¹⁵ M⁻¹ | [7] |

| Biotin | Streptavidin | Neutral pH | ~ 1 x 10⁻¹⁴ M | ~ 1 x 10¹⁴ M⁻¹ | [8] |

Note: There is a reported discrepancy in the binding affinity of 2-iminobiotin to streptavidin in solution versus its effective use in affinity chromatography, with some studies showing a much weaker interaction in solution than what is functionally utilized on solid supports.[6]

Inhibition of Nitric Oxide Synthases (NOS)

2-Iminobiotin acts as a reversible and selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).[3][4] This selectivity is attributed to the structural similarity of its guanidino group to the guanidino group of L-arginine, the natural substrate for NOS.[4]

| Enzyme | Species | Inhibition Constant (Ki) | IC₅₀ | Reference |

| iNOS | Murine | 21.8 µM | 96 µM | [3][4] |

| nNOS | Rat | 37.5 µM | 142 µM | [3][4] |

| eNOS | - | Not reported | 646 µM | [4] |

Experimental Protocols

Protocol 1: Affinity Purification Using Immobilized 2-Iminobiotin

This protocol describes the purification of avidin, streptavidin, or their fusion proteins using a 2-iminobiotin-agarose resin. The principle relies on binding the target protein at a high pH and eluting it at a low pH.[2][9]

Materials:

-

2-Iminobiotin-Agarose Resin

-

Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.5 M NaCl, pH 11.0.[2]

-

Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0.[2]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

-

Protein sample containing avidin or streptavidin.

-

Chromatography column.

Methodology:

-

Resin Preparation: Gently resuspend the 2-iminobiotin-agarose resin. Transfer the required amount of slurry to a chromatography column and allow the storage buffer to drain.

-

Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer until the pH of the flow-through matches the buffer pH.[2]

-

Sample Application: Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer. Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1 column volume.

-

Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of eluate) to preserve protein activity.[2]

-

Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

Resin Regeneration: Regenerate the column by washing with several volumes of Elution Buffer followed by extensive washing with Binding/Wash Buffer. Store the resin in a neutral buffer with a preservative (e.g., 20% ethanol) at 4°C.

Protocol 2: Labeling of Proteins with NHS-Iminobiotin

This protocol outlines the general procedure for conjugating 2-iminobiotin to a protein via its primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester derivative of iminobiotin.[5]

Materials:

-

Protein of interest (must be in an amine-free buffer like PBS or bicarbonate buffer).

-

NHS-Iminobiotin.

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Methodology:

-

Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.[10]

-

NHS-Iminobiotin Preparation: Immediately before use, dissolve the NHS-Iminobiotin in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Iminobiotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.[5]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted NHS-iminobiotin and by-products by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometric methods or mass spectrometry, if applicable. Store the labeled protein under appropriate conditions (typically -20°C or -80°C).

Diagrams of Pathways and Workflows

Inhibition of Nitric Oxide Synthase (NOS) Pathway

2-Iminobiotin competitively inhibits nNOS and iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). This action is the basis for its neuroprotective effects in ischemic models.

References

- 1. interchim.fr [interchim.fr]

- 2. genscript.com [genscript.com]

- 3. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Streptavidin - Wikipedia [en.wikipedia.org]

- 9. This compound affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

The Reversible Embrace: A Technical Guide to the Iminobiotin-Avidin Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of iminobiotin binding to avidin, a pivotal interaction in biotechnology and drug development. Offering a reversible alternative to the tenacious biotin-avidin bond, this interaction is fundamental to affinity chromatography and other applications requiring controlled binding and release. This document provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: A pH-Dependent Interaction

The binding of this compound to avidin is a non-covalent interaction primarily governed by pH. This compound, a cyclic guanidino analog of biotin, possesses a guanidinium group that can be protonated or deprotonated depending on the pH of the surrounding environment. This property is the cornerstone of its reversible binding to avidin.

At an alkaline pH (typically 9.5 or higher), the guanidinium group of this compound is predominantly in its unprotonated, neutral form.[1][2] In this state, it readily binds to the biotin-binding site of avidin with high affinity. The binding is driven by a combination of hydrogen bonds and van der Waals interactions within the largely hydrophobic binding pocket of the avidin protein.

Conversely, at an acidic pH (around 4.0), the guanidinium group becomes protonated, acquiring a positive charge.[1][2] This charge introduces electrostatic repulsion within the binding pocket and disrupts the hydrogen bonding network necessary for stable binding. Consequently, the affinity of this compound for avidin is significantly reduced, leading to its dissociation from the protein. This pH-dependent binding and release mechanism is the key to its utility in applications such as affinity chromatography.[3]

The interaction between this compound and avidin exhibits a clear logarithmic dependence on pH.[4][5] In contrast, the binding of this compound to streptavidin shows significantly less pH dependence.[4][5]

Quantitative Binding and Thermodynamic Data

| Ligand | Protein | Technique | pH | Kd (M) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| This compound | Avidin | Fluorescence Spectroscopy | 7.0 | ~1 x 10-5 | Not Reported | Not Reported | Not Reported | [4][5] |

| This compound | Avidin | Fluorescence Spectroscopy | 8.0 | ~1 x 10-6 | Not Reported | Not Reported | Not Reported | [4][5] |

| This compound | Avidin | Fluorescence Spectroscopy | 9.0 | ~1 x 10-7 | Not Reported | Not Reported | Not Reported | [4][5] |

| This compound | Avidin | Fluorescence Spectroscopy | 10.0 | ~1 x 10-8 | Not Reported | Not Reported | Not Reported | [4][5] |

| This compound | Avidin | Fluorescence Spectroscopy | 10.7 | ~1 x 10-9 | Not Reported | Not Reported | Not Reported | [4][5] |

| Biotin | Avidin | Calorimetry | 7.0 | ~1 x 10-15 | -20.3 | +20.3 | -20.3 | [6] |

Visualizing the Interaction and Processes

The pH-Dependent Binding Mechanism

The following diagram illustrates the reversible binding of this compound to the avidin binding site, emphasizing the role of pH in modulating the interaction.

Caption: pH-dependent binding of this compound to avidin.

Experimental Workflow for Affinity Chromatography

This diagram outlines the major steps involved in purifying an avidin-conjugated molecule using an this compound-functionalized affinity column.

Caption: Workflow for this compound affinity chromatography.

Detailed Experimental Protocols

This compound-Avidin Affinity Chromatography

This protocol describes the purification of an avidin-fusion protein using a commercially available this compound-agarose resin.

Materials:

-

This compound-Agarose Resin

-

Binding/Wash Buffer: 50 mM sodium carbonate, 0.5 M NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Chromatography column

-

Peristaltic pump or gravity flow setup

-

UV spectrophotometer or fraction collector

Procedure:

-

Column Packing: Gently resuspend the this compound-agarose resin and transfer the desired volume to the chromatography column. Allow the resin to settle and the storage buffer to drain.

-

Equilibration: Wash the column with 5-10 column volumes of Binding/Wash Buffer to equilibrate the resin to a high pH.

-

Sample Loading: Load the crude protein sample containing the avidin-fusion protein onto the column. The sample should be pre-equilibrated in the Binding/Wash Buffer.

-

Binding: Allow the sample to flow through the column at a slow flow rate (e.g., 0.5-1.0 mL/min) to ensure efficient binding of the avidin-fusion protein to the this compound resin.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other impurities. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound avidin-fusion protein by applying the Elution Buffer to the column. The acidic pH will protonate the this compound, causing the dissociation of the avidin-fusion protein.

-

Fraction Collection: Collect the eluted fractions.

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to restore a neutral pH and preserve the activity of the purified protein.

-

Analysis: Analyze the collected fractions for the presence of the purified avidin-fusion protein using SDS-PAGE, Western blotting, or an appropriate activity assay.

Fluorescence Spectroscopy to Determine Binding Affinity

This protocol outlines a method to determine the Kd of the this compound-avidin interaction by monitoring changes in the intrinsic tryptophan fluorescence of avidin upon ligand binding.

Materials:

-

Avidin solution (e.g., 1 µM in the desired buffer)

-

This compound stock solution (e.g., 1 mM in the same buffer)

-

A series of buffers with varying pH (e.g., pH 7.0, 8.0, 9.0, 10.0, 11.0)

-

Fluorometer with a thermostatted cuvette holder

-

Quartz cuvette

Procedure:

-

Instrument Setup: Set the excitation wavelength to 280 nm and the emission wavelength range to 300-400 nm. Set the temperature to 25°C.

-

Initial Measurement: Record the fluorescence spectrum of the avidin solution alone in the cuvette.

-

Titration: Add small aliquots of the this compound stock solution to the avidin solution in the cuvette. After each addition, gently mix and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

-

Data Acquisition: Continue the titration until no further change in the fluorescence signal is observed, indicating saturation of the binding sites.

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects at each titration point.

-

Determine the change in fluorescence intensity (ΔF) at the emission maximum (typically around 340-350 nm for apo-avidin, which blue-shifts upon binding).

-

Plot ΔF as a function of the total this compound concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

-

-

Repeat for Different pH: Repeat the entire titration experiment for each of the different pH buffers to determine the pH-dependence of the Kd.

Isothermal Titration Calorimetry (ITC) - A General Framework

Materials:

-

Avidin solution (e.g., 10-50 µM in the desired buffer)

-

This compound solution (e.g., 100-500 µM in the same buffer)

-

Isothermal titration calorimeter

-

Degassing station

Procedure:

-

Sample Preparation: Prepare the avidin and this compound solutions in the exact same buffer to minimize heats of dilution. Degas both solutions immediately before the experiment.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters according to the manufacturer's instructions.

-

Loading: Load the avidin solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the avidin solution. The instrument will measure the heat change associated with each injection.

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to avidin.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Conclusion

The pH-dependent binding of this compound to avidin provides a powerful and versatile tool for researchers in various fields. By understanding the core mechanism of this interaction and utilizing the quantitative data and experimental protocols outlined in this guide, scientists and drug development professionals can effectively leverage this reversible binding system for applications ranging from affinity purification to the development of novel diagnostic and therapeutic agents. The ability to control binding and release with a simple change in pH offers a significant advantage over the nearly irreversible biotin-avidin interaction, opening up new possibilities for innovation in biotechnology.

References

- 1. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. This compound affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]

- 6. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances of Molecular Recognition: A Technical Guide to Iminobiotin and Biotin Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinities of iminobiotin and biotin to avidin and streptavidin, two proteins central to numerous biotechnological applications. A comprehensive understanding of these interactions is critical for the design and optimization of affinity chromatography systems, immunoassays, and drug delivery platforms. This document provides a detailed comparison of their binding kinetics, thermodynamics, and the structural underpinnings of their distinct binding behaviors, supplemented with detailed experimental protocols and visual representations of key concepts.

Core Concepts: The (Strept)avidin-Biotin Interaction and its pH-Sensitive Analogue

The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This extraordinarily high affinity forms the basis of many powerful bio-analytical tools.

This compound, a cyclic guanidino analog of biotin, presents a unique, pH-dependent binding profile. At alkaline pH, it binds strongly to avidin and streptavidin, while at acidic pH, its affinity is significantly reduced.[3] This characteristic allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices, a significant advantage over the harsh, denaturing conditions often required to break the biotin-avidin/streptavidin bond.

Quantitative Comparison of Binding Affinities

The binding affinities of biotin and this compound to avidin and streptavidin have been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data from the literature.

| Ligand | Protein | Dissociation Constant (Kd) | pH | Key Observations |

| Biotin | Avidin | ~10-15 M[1][2] | Neutral | Extremely high affinity, essentially irreversible binding. |

| Biotin | Streptavidin | ~10-14 - 10-15 M[1] | Neutral | Very high affinity, slightly lower than avidin. |

| This compound | Avidin | Logarithmically dependent on pH[4] | 7.0 - 10.7 | Strong binding at alkaline pH, weak binding at acidic pH.[3] |

| This compound | Streptavidin | ~10-5 M[4] | 7.0 - 10.7 | Significantly weaker binding than with avidin and shows little pH dependence in this range.[4] |

The Molecular Basis of Differential Binding

The remarkable affinity of the biotin-avidin/streptavidin interaction is a result of a highly complementary binding pocket, extensive hydrogen bonding, and van der Waals interactions. The ureido ring of biotin is a key contributor to this tight binding.

The pH-dependent binding of this compound to avidin is attributed to the protonation state of its guanidinium group. At alkaline pH (above its pKa), the guanidinium group is deprotonated and can participate in a network of hydrogen bonds within the binding pocket, mimicking the ureido group of biotin. As the pH decreases, the guanidinium group becomes protonated, leading to electrostatic repulsion and a disruption of the critical hydrogen bonds, thus weakening the interaction and facilitating dissociation.

The reason for the much weaker and less pH-dependent binding of this compound to streptavidin is less well understood but is thought to be due to subtle differences in the architecture and charge distribution of the binding pocket compared to avidin.

Visualizing the Interactions and Workflows

To better understand the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Comparison of Biotin and this compound Binding Mechanisms.

Caption: Generalized workflow for affinity chromatography.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinities of biotin and this compound.

Fluorescence Titration

This method relies on the change in fluorescence of either the protein (intrinsic tryptophan fluorescence) or a fluorescently labeled ligand upon binding.

Objective: To determine the dissociation constant (Kd) of a ligand binding to avidin or streptavidin.

Materials:

-

Avidin or streptavidin solution of known concentration (e.g., 1 µM in a suitable buffer).

-

Biotin or this compound solution of known concentration (stock solution, e.g., 100 µM).

-

Fluorescently labeled biotin (e.g., biotin-4-fluorescein) for competitive binding assays if the ligand itself is not fluorescent.

-

Buffer: Phosphate-buffered saline (PBS) or Tris-HCl at the desired pH. For this compound, a range of buffers with different pH values will be required (e.g., carbonate-bicarbonate buffer for alkaline pH, acetate buffer for acidic pH).

-

Fluorometer with temperature control.

-

Magnetic stirrer and micro-stir bar.

Procedure:

-

Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., for tryptophan, excitation at ~280-295 nm and emission scan from 300-400 nm). Set the temperature to 25°C.

-

Sample Preparation: Place a known volume and concentration of the avidin or streptavidin solution into a quartz cuvette. If using a fluorescently labeled ligand, it will be added to the cuvette at a concentration significantly below the expected Kd.

-

Titration:

-

Acquire a baseline fluorescence reading of the protein or protein-ligand solution.

-

Add small aliquots of the unlabeled biotin or this compound solution to the cuvette.

-

After each addition, allow the system to equilibrate (typically 1-2 minutes) with gentle stirring, and then record the fluorescence intensity.

-

Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence as a function of the total ligand concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

-

Stopped-Flow Kinetics

This technique allows for the measurement of rapid binding events by quickly mixing the protein and ligand and monitoring the change in a spectroscopic signal (e.g., fluorescence) over a very short timescale.

Objective: To determine the association rate constant (kon) of biotin or this compound binding.

Materials:

-

Avidin or streptavidin solution (e.g., 200-800 nM).[4]

-

Dye-labeled biotin or this compound solution (e.g., 20 nM).[4]

-

Buffer: 10 mM Tris-HCl, 100 mM KCl, 2.5 mM MgCl2, 1 mM CaCl2 at the desired pH.[4]

-

Stopped-flow instrument coupled to a fluorescence detector.

Procedure:

-

Instrument Setup: Prime the stopped-flow instrument syringes with the protein and ligand solutions. Set the fluorescence detector to the appropriate excitation and emission wavelengths for the fluorescent probe.

-

Rapid Mixing: The instrument rapidly mixes equal volumes of the protein and ligand solutions. The reaction is initiated upon mixing.

-

Data Acquisition: The change in fluorescence intensity is recorded as a function of time, typically over milliseconds to seconds. Multiple kinetic traces (shots) are usually acquired and averaged to improve the signal-to-noise ratio.

-

Data Analysis:

-

The observed rate constant (kobs) is determined by fitting the kinetic traces to a single or double exponential decay function.

-

To determine the association rate constant (kon), the experiment is repeated with varying concentrations of the protein (in excess of the ligand).

-

A plot of kobs versus the protein concentration will be linear, and the slope of this line is equal to the kon.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Avidin or streptavidin solution (e.g., 10-50 µM) in the sample cell.

-

Biotin or this compound solution (e.g., 100-500 µM) in the injection syringe.

-

Dialysis buffer: Both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. A common buffer is PBS or Tris-HCl at the desired pH.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation: Dialyze both the protein and ligand solutions extensively against the same buffer. Degas the solutions immediately before the experiment to prevent air bubbles.

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

After each injection, the instrument measures the heat change until the thermal power returns to the baseline.

-

-

Data Analysis:

-

The raw data is a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

-

Conclusion

The choice between biotin and this compound for a specific application hinges on the desired binding characteristics. The near-irreversible and pH-independent binding of biotin to avidin and streptavidin is ideal for applications requiring a highly stable and robust linkage. Conversely, the pH-sensitive binding of this compound to avidin provides a powerful tool for applications where reversible binding and gentle elution of the target molecule are paramount. A thorough understanding of their respective binding affinities and the experimental methods to characterize them is essential for the successful design and implementation of a wide range of biotechnological tools and platforms.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

A Technical Guide to the pH-Dependent Binding of Iminobiotin to Streptavidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced, pH-sensitive interaction between 2-iminobiotin and streptavidin. This unique binding characteristic is pivotal for the gentle elution of biotinylated molecules in affinity chromatography, offering a significant advantage over the near-irreversible bond of biotin and streptavidin. This document provides a comprehensive overview of the binding kinetics, underlying mechanisms, and detailed experimental protocols.

Core Concepts: A Reversible High-Affinity Interaction

Streptavidin, a tetrameric protein from Streptomyces avidinii, is renowned for its exceptionally high affinity for biotin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ M).[1] This robust interaction, however, necessitates harsh, denaturing conditions for elution, which can compromise the integrity of the purified molecules.[2]

2-iminobiotin, a cyclic guanidino analog of biotin, presents an elegant solution.[3] Its binding to streptavidin is strong yet reversible, dictated by the pH of the surrounding buffer. This pH dependency stems from the protonation state of its guanidinium group, which has a pKa in the range of 11-12.[2]

-

At Alkaline pH (≥ 9.5): The guanidinium group is unprotonated, allowing iminobiotin to bind to streptavidin with high affinity.[4][5][6][7]

-

At Acidic pH (≤ 4.0): The guanidinium group becomes protonated, leading to a significant decrease in binding affinity and facilitating the gentle elution of the bound molecules.[2][3][4][5][6][7][8]

Crystallographic studies have revealed that streptavidin preferentially binds the nonprotonated form of this compound.[2][3][9][10] Even at a pH of 4.0, where the protonated species is overwhelmingly abundant, the streptavidin binding pocket selectively captures the rare, unprotonated this compound molecule.[2][3][9][10]

Quantitative Binding Data

The dissociation constant (Kd) is a critical parameter for quantifying the strength of the this compound-streptavidin interaction. Below is a summary of reported Kd values at various pH levels. It is important to note a discrepancy in the literature between measurements taken in solution versus those on a solid phase (e.g., affinity resin). While solution-based studies have indicated a lower and less pH-sensitive affinity, the practical application in affinity chromatography consistently demonstrates strong, pH-dependent binding and release.[11][12]

| pH Range | Dissociation Constant (Kd) | Method/Condition | Reference |

| Alkaline (Base) | 3.5 x 10⁻¹¹ M | Immobilized on Agarose Resin | [2] |

| 7.0 - 10.7 | ~10⁻⁵ M | In Solution (Fluorescence Assay) | [11][12] |

| Acidic (3-4) | < 10⁻³ M | Immobilized on Agarose Resin | [2] |

Molecular Interaction Pathway

The pH-dependent binding and dissociation of this compound from streptavidin can be visualized as a shift in equilibrium. At alkaline pH, the unprotonated this compound dominates, favoring the formation of the high-affinity complex. As the pH decreases, the equilibrium shifts towards the protonated form of this compound, which has a significantly lower affinity for streptavidin, leading to the dissociation of the complex.

Caption: pH-dependent equilibrium of this compound binding to streptavidin.

Experimental Protocols

Affinity Chromatography Using this compound-Agarose

This protocol outlines the purification of a streptavidin-fusion protein using an this compound-agarose resin.

Materials:

-

This compound-Agarose Resin

-

Binding/Wash Buffer: 50 mM Ammonium Carbonate, 0.5 M NaCl, pH 10.0-11.0

-

Elution Buffer: 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Chromatography Column

-

Protein sample containing the streptavidin-fusion protein

Procedure:

-

Resin Preparation:

-

Equilibrate the this compound-agarose resin by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer.

-

Load the sample onto the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound streptavidin-fusion protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.

-

-

Regeneration:

-

Regenerate the column by washing with 10 column volumes of Binding/Wash Buffer, followed by storage in a neutral buffer with a bacteriostatic agent.

-

Caption: Workflow for affinity chromatography with this compound-agarose.

Determination of Binding Affinity using Fluorescence Spectroscopy

This method relies on the change in fluorescence of a labeled streptavidin or this compound analog upon binding. For instance, the fluorescence of certain streptavidin conjugates is enhanced upon binding to this compound.[11][12]

Principle: By titrating a fixed concentration of fluorescently labeled streptavidin with increasing concentrations of this compound at a constant pH, the change in fluorescence can be measured. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd). This experiment is repeated at different pH values to determine the pH dependence of the binding affinity.

General Protocol:

-

Prepare a series of buffers at the desired pH values.

-

Prepare a stock solution of fluorescently labeled streptavidin and a stock solution of this compound.

-

In a fluorometer cuvette, add a fixed concentration of the fluorescent streptavidin in the buffer of a specific pH.

-

incrementally add known concentrations of this compound to the cuvette, allowing the system to reach equilibrium after each addition.

-

Measure the fluorescence intensity after each addition.

-

Plot the change in fluorescence against the concentration of this compound.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the Kd.

-

Repeat steps 3-7 for each pH buffer.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][13][14][15]

Principle: A solution of this compound is titrated into a solution of streptavidin in a highly sensitive calorimeter. The heat changes associated with the binding interaction are measured after each injection.

General Protocol:

-

Prepare solutions of streptavidin and this compound in the same buffer at the desired pH.

-

Degas the solutions to avoid air bubbles.

-

Load the streptavidin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the streptavidin solution.

-

The heat change after each injection is measured and plotted against the molar ratio of this compound to streptavidin.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).

-

The experiment is repeated at different pH values to characterize the pH dependence of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).[1][16][17]

Principle: Streptavidin is immobilized on a sensor chip. A solution of this compound is flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface.

General Protocol:

-

Immobilize streptavidin on a suitable SPR sensor chip.

-

Prepare a series of dilutions of this compound in a running buffer at a specific pH.

-

Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the binding in real-time (association phase).

-

Switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface to remove the bound this compound.

-

The resulting sensorgrams are fitted to kinetic models to determine kon and koff. The Kd is calculated as koff/kon.

-

Repeat the experiment with buffers at different pH values.

Conclusion

The pH-dependent binding of this compound to streptavidin provides a powerful tool for the reversible purification and analysis of biotinylated molecules. Understanding the quantitative aspects of this interaction and the appropriate experimental conditions is crucial for leveraging this technology effectively in research and development. This guide serves as a foundational resource for scientists and professionals working in this domain.

References

- 1. datapdf.com [datapdf.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Crystallographic analysis of the pH‐dependent binding of this compound by streptavidin | Semantic Scholar [semanticscholar.org]

- 4. interchim.fr [interchim.fr]

- 5. Multifunctional streptavidin–biotin conjugates with precise stoichiometries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01589J [pubs.rsc.org]

- 6. genscript.com [genscript.com]

- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 8. isothermal titration calorimetry: Topics by Science.gov [science.gov]

- 9. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic analysis of the pH-dependent binding of this compound by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]

- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aimspress.com [aimspress.com]

- 16. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biosensingusa.com [biosensingusa.com]

The Discovery and History of Iminobiotin: A Technical Guide for Researchers

An in-depth exploration of the synthesis, pH-dependent binding, and dual applications of 2-iminobiotin in affinity chromatography and as a nitric oxide synthase inhibitor.

Introduction

Iminobiotin, a cyclic guanidino analog of biotin, has carved a unique niche in the landscape of biochemical research.[1] Its discovery and subsequent characterization have led to the development of powerful protein purification techniques and opened avenues for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of the history, key experimental data, and detailed protocols related to the use of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The journey of this compound began in the mid-20th century with the pioneering work of Klaus Hofmann and his colleagues. In 1950, Hofmann and Axelrod first synthesized 2-iminobiotin and reported on its biological activity, noting that this guanido analog of biotin did not support the growth of several biotin-requiring organisms.[2] However, the true potential of this compound in biochemical applications was not fully realized until three decades later.

In 1980, Hofmann and his team revisited this biotin analog, demonstrating its practical application in affinity chromatography for the retrieval of streptavidin from culture broth.[2] This work was built upon the fundamental observation by N. M. Green, who had earlier investigated the thermodynamics of this compound's binding to avidin and discovered its pH-dependent nature.[2]

A pivotal advancement in the application of this compound came in 1981 when G. A. Orr published a seminal paper detailing a general method for the selective retrieval of surface-labeled plasma membrane components using the 2-iminobiotin-avidin interaction.[3][4] This technique exploited the reversible, pH-dependent binding to overcome the harsh elution conditions required to dissociate the extremely strong biotin-avidin bond.[3]

Later, in 1994, a second major application for this compound emerged when Sup et al. identified it as a reversible inhibitor of nitric oxide synthases (NOS).[5] This discovery has since propelled this compound into the realm of drug development, with numerous studies investigating its neuroprotective effects in conditions such as ischemic stroke.[6][7]

Chemical Synthesis

The Principle of pH-Dependent Binding

The utility of this compound in affinity chromatography stems from its unique, pH-dependent interaction with avidin and streptavidin. The guanidino group of this compound has a pKa in the range of 11-12.[1]

-

At alkaline pH (≥ 9.5): The guanidino group is deprotonated, and this compound binds with high affinity to the biotin-binding sites of avidin and streptavidin.[1][3]

-

At acidic pH (≤ 4.0): The guanidino group becomes protonated, leading to a significant decrease in its affinity for avidin and streptavidin, allowing for the gentle elution of the bound molecules.[1][3]

This reversible binding mechanism is a significant advantage over the nearly irreversible biotin-avidin interaction, which requires harsh, denaturing conditions for dissociation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and applications of this compound.

Table 1: this compound-Avidin/Streptavidin Interaction

| Parameter | Avidin | Streptavidin | Reference(s) |

| Optimal Binding pH | ≥ 9.5 | 11 | [2][3] |

| Elution pH | ~4.0 | ~4.0 | [2][9] |

| Dissociation Constant (Kd) at Alkaline pH | 3.5 x 10⁻¹¹ M | ~10⁻⁵ M (in solution) | [1][10] |

| Dissociation Constant (Kd) at Acidic pH | > 10⁻³ M | - | [1] |

Note: The Kd for streptavidin-iminobiotin interaction in solution shows less pH dependence than with avidin. However, immobilized streptavidin is still effectively used for pH-dependent affinity chromatography.[10]

Table 2: Binding Capacity of this compound Resins

| Resin Type | Binding Capacity (Avidin/Streptavidin per mL of resin) | Reference(s) |

| This compound Resin (4% beaded agarose) | > 12 mg Streptavidin | [9][11] |

| Immobilized this compound (6% crosslinked agarose) | > 2 mg Avidin | [12] |

| This compound-Agarose | 2-2.6 mg Avidin | [13] |

| 2-Iminobiotin Agarose (Sigma) | ≥ 4 mg Avidin | [8] |

Table 3: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 2-Iminobiotin

| NOS Isoform | Inhibition Constant (Ki / IC50) | Species | Reference(s) |

| Inducible NOS (iNOS) | Ki = 21.8 µM | Murine | [14] |

| Neuronal NOS (nNOS) | Ki = 37.5 µM | Rat | [14] |

| Inducible NOS (iNOS) | IC50 = 96 µM | - | [6] |

| Neuronal NOS (nNOS) | IC50 = 142 µM | - | [6] |

| Endothelial NOS (eNOS) | IC50 = 646 µM | - | [6] |

Experimental Protocols

Protocol 1: Affinity Purification using this compound-Agarose

This protocol provides a general workflow for the purification of an avidin- or streptavidin-tagged protein using an this compound-agarose resin.

Materials:

-

This compound-Agarose resin

-

Binding/Wash Buffer: 50 mM sodium borate, 0.5 M NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Protein sample containing the avidin/streptavidin-tagged target

Procedure:

-

Column Preparation:

-

Gently resuspend the this compound-agarose resin.

-

Transfer the desired volume of resin slurry to an empty chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Application:

-

Adjust the pH and salt concentration of the protein sample to match the Binding/Wash Buffer.

-

Apply the sample to the equilibrated column at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

-

Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of the eluted protein.

-

-

Regeneration:

-

Regenerate the column by washing with 10 column volumes of Elution Buffer followed by 10 column volumes of Binding/Wash Buffer.

-

Store the resin in a suitable buffer containing a preservative at 4°C.

-

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of 2-iminobiotin on NOS activity.

Materials:

-

Recombinant nNOS, iNOS, or eNOS enzyme

-

L-[³H]arginine (or other suitable substrate)

-

NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM tetrahydrobiopterin, 1 mM NADPH, and 3 µM calmodulin for nNOS/eNOS)

-

2-Iminobiotin stock solution

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the NOS assay buffer, a specific concentration of the NOS enzyme, and varying concentrations of 2-iminobiotin.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-[³H]arginine.

-

Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin to bind unreacted L-[³H]arginine).

-

-

Quantification:

-

Separate the product, L-[³H]citrulline, from the unreacted substrate by centrifugation.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 2-iminobiotin compared to a control without the inhibitor.

-

Determine the IC50 or Ki value by plotting the inhibition data against the inhibitor concentration.

-

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for affinity purification using this compound-agarose.

Caption: Proposed signaling pathway for the neuroprotective effect of 2-iminobiotin.

Applications in Drug Development

The discovery of this compound's inhibitory effect on nitric oxide synthases has opened up a new chapter in its research history.[5] Overproduction of nitric oxide by nNOS and iNOS is implicated in the pathophysiology of various neurological conditions, including stroke and neurodegenerative diseases.[6] this compound has been shown to be a selective inhibitor of nNOS and iNOS over eNOS, which is crucial for maintaining normal physiological functions like blood pressure regulation.[6]

This selective inhibition has made 2-iminobiotin a promising candidate for neuroprotective therapy. Numerous preclinical studies have demonstrated its efficacy in animal models of hypoxic-ischemic brain injury.[4] Subsequently, 2-iminobiotin has advanced into clinical trials to assess its safety, tolerability, and efficacy in patients with ischemic stroke and birth asphyxia.[6][7]

Conclusion

From its initial synthesis as a biologically inactive analog of biotin to its current status as a versatile tool in both basic research and clinical investigation, the story of this compound is a testament to the serendipitous nature of scientific discovery. Its unique pH-dependent binding to avidin and streptavidin has provided an invaluable method for the gentle purification of proteins, while its selective inhibition of nitric oxide synthases offers hope for the development of new therapies for devastating neurological disorders. As research continues, the full potential of this remarkable molecule is likely to be further unveiled, solidifying its place in the toolkit of biochemists, molecular biologists, and drug development professionals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pnas.org [pnas.org]

- 3. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]

- 4. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 8. JP5798621B2 - 2-Iminobiotin preparation and use thereof - Google Patents [patents.google.com]

- 9. UV resonance Raman study of streptavidin binding of biotin and 2-iminobiotin: comparison with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallographic analysis of the pH‐dependent binding of this compound by streptavidin | Semantic Scholar [semanticscholar.org]

- 12. howarthgroup.org [howarthgroup.org]

- 13. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biotin-Avidin System-Based Delivery Enhances the Therapeutic Performance of MSC-Derived Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Iminobiotin as a Reversible Biotin Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and purification techniques, the biotin-avidin interaction is renowned for its high affinity and specificity, making it a cornerstone of many life science applications. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of biotinylated molecules, which can compromise the integrity and function of the target protein or complex. 2-Iminobiotin, a cyclic guanidino analog of biotin, emerges as a powerful alternative, offering a reversible binding mechanism that is exquisitely sensitive to pH. This technical guide provides a comprehensive overview of iminobiotin, its unique binding properties, and its applications, with a focus on affinity chromatography.

Core Principle: pH-Dependent Reversible Binding

The utility of this compound lies in the pH-dependent nature of its interaction with avidin and streptavidin.[1] At an alkaline pH (typically ≥ 9.5), the guanidino group of this compound is largely unprotonated, allowing it to bind to the biotin-binding sites of avidin and streptavidin with high affinity.[1][2] As the pH is lowered to an acidic environment (around pH 4.0), the guanidino group becomes protonated. This introduction of a positive charge significantly weakens the binding affinity, facilitating the gentle and efficient elution of the iminobiotinylated molecule from the avidin or streptavidin matrix.[1][2] This reversible binding mechanism circumvents the need for harsh denaturing agents, such as 6-8 M guanidine-HCl at pH 1.5, which are typically required to dissociate the standard biotin-avidin complex, thereby preserving the native conformation and biological activity of the purified molecules.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of the this compound-avidin/streptavidin interaction, providing a basis for experimental design and comparison with the conventional biotin system.

| Parameter | Avidin System | Streptavidin System | Reference(s) |

| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 | [2] |

| Elution pH | ~ 4.0 | ~ 4.0 | [2] |

Table 1: Binding and Elution pH for this compound Affinity Systems. This table outlines the recommended pH ranges for the efficient binding and subsequent elution of iminobiotinylated molecules from avidin and streptavidin matrices.

| Interaction | Condition | Dissociation Constant (Kd) | Binding Capacity | Reference(s) |

| Biotin-Avidin | - | ~10⁻¹⁵ M | - | [4][5] |

| Biotin-Streptavidin | - | ~10⁻¹⁴ M | - | [4] |

| This compound-Avidin | pH-dependent (logarithmic) | Not explicitly quantified in a single value | ≥ 1 mg of avidin/mL of settled resin | [6][7] |

| This compound-Streptavidin | pH 7.0 - 10.7 (in solution) | ~10⁻⁵ M | > 12 mg streptavidin/ml settled resin | [6][7][8] |

Table 2: Comparative Dissociation Constants (Kd) and Binding Capacities. This table provides a comparison of the binding affinities of biotin and this compound to avidin and streptavidin. It is important to note that the Kd for the this compound-avidin interaction is highly pH-dependent, while the streptavidin-iminobiotin interaction in solution shows less pH sensitivity.[6][8] Despite the higher Kd in solution for streptavidin, immobilized streptavidin is still effectively used for pH-dependent purification.[2]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound: labeling of a target protein and subsequent affinity purification.

Protocol 1: Labeling of Target Protein with NHS-Iminobiotin

This protocol describes the covalent attachment of this compound to primary amines on a target protein using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

-

Target protein

-

NHS-Iminobiotin

-

Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column or dialysis equipment

-

Storage buffer for the labeled protein (e.g., PBS)

Procedure:

-

Protein Preparation: Dissolve or dialyze the target protein into the Labeling Buffer. Ensure the protein concentration is appropriate for the labeling reaction.

-

NHS-Iminobiotin Solution Preparation: Immediately before use, dissolve NHS-Iminobiotin in DMSO or DMF to a suitable concentration.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.[2]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

-

Removal of Excess Label: Remove unreacted NHS-iminobiotin by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable buffer (e.g., PBS).[2]

-

Storage: Store the iminobiotinylated protein in an appropriate buffer at 4°C or -20°C for long-term storage.

Protocol 2: Affinity Purification of an Iminobiotinylated Protein

This protocol details the capture and elution of an iminobiotinylated protein using an immobilized avidin or streptavidin resin.

Materials:

-

Iminobiotinylated protein sample

-

Immobilized Avidin or Streptavidin Resin (e.g., Agarose)

-

Chromatography column

-

Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[7][9]

-

Elution Buffer: 50 mM sodium acetate or ammonium acetate, 0.5 M NaCl, pH 4.0.[2][7]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0.[2]

Procedure:

-

Resin Preparation:

-

Gently resuspend the avidin/streptavidin-agarose resin.

-

Transfer the desired amount of slurry to a chromatography column and allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[2]

-

-

Sample Application:

-

Adjust the pH and salt concentration of the iminobiotinylated protein sample to match the Binding/Wash Buffer.

-

Apply the sample to the equilibrated column at a controlled flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.[7]

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.[7]

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

-

Collect fractions of a suitable volume (e.g., 1 mL).[7]

-

-

Neutralization:

-

Immediately neutralize the eluted fractions by adding a pre-determined volume of Neutralization Buffer (e.g., 100-200 µL per mL of eluate) to preserve the protein's structure and function.[7]

-

-

Analysis:

-

Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

-

Resin Regeneration:

-

To reuse the resin, wash the column with several volumes of Elution Buffer, followed by re-equilibration with Binding/Wash Buffer. For storage, equilibrate the resin in a neutral buffer containing a preservative and store at 4°C.

-

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Caption: Workflow for labeling a target protein with NHS-Iminobiotin.

Caption: Experimental workflow for this compound affinity chromatography.

Caption: pH-dependent binding and release mechanism of this compound.

Conclusion

This compound stands as a valuable tool for researchers requiring a reversible biotin-avidin/streptavidin interaction. Its pH-dependent binding allows for the gentle purification of proteins and other biomolecules, preserving their native structure and function. By understanding the principles of its interaction and following optimized protocols, scientists can effectively leverage this compound to overcome the limitations of the traditional biotin-avidin system, thereby advancing research in protein biochemistry, drug development, and beyond.

References

- 1. UV resonance Raman study of streptavidin binding of biotin and 2-iminobiotin: comparison with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 6. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. This compound Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]

- 9. biocare.net [biocare.net]

Guanidinobiotin: A Reversible Affinity Purification System for Researchers and Drug Development

An In-depth Technical Guide to the Application of Guanidinobiotin in Affinity Chromatography

In the realm of protein purification and drug development, the high-affinity interaction between biotin and avidin or streptavidin has long been a cornerstone of affinity chromatography. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for elution, potentially compromising the structure and function of the purified protein. The guanidino analog of biotin, 2-iminobiotin, offers a compelling solution, enabling a robust yet reversible binding that allows for the gentle elution of target molecules under mild acidic conditions. This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols for utilizing guanidinobiotin in affinity purification.

The Principle of pH-Dependent Binding

2-Iminobiotin, the cyclic guanidino analog of biotin, possesses a unique pH-dependent binding affinity for avidin and streptavidin.[1][2] At alkaline pH (typically pH 9.5 and above), the imino group of 2-iminobiotin is unprotonated, facilitating a strong and specific interaction with the biotin-binding sites of avidin and streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated. This change in charge significantly reduces its affinity for the binding pocket, allowing for the gentle elution of the 2-iminobiotinylated target protein.[1][2] This reversible binding mechanism is the key advantage over the conventional biotin-avidin system, which often requires extreme conditions like 6-8 M guanidine-HCl at pH 1.5 to break the interaction.[1]

The interaction between 2-iminobiotin and avidin demonstrates a distinct logarithmic dependence on pH.[3] In contrast, the streptavidin-iminobiotin interaction in solution shows less pH dependence, with a dissociation constant (Kd) consistently in the order of 10⁻⁵ M over a pH range of 7.0 to 10.7.[3] Despite this, immobilized streptavidin remains an effective tool for pH-dependent affinity purification with 2-iminobiotin.[1]

Quantitative Data: A Comparative Look at Binding Affinities

The following tables summarize the key quantitative parameters for the interaction of biotin and 2-iminobiotin with avidin and streptavidin, providing a clear comparison for researchers selecting an affinity purification strategy.

| Ligand | Protein | Dissociation Constant (Kd) | Optimal Binding pH | Elution pH | Reference |

| Biotin | Avidin | ~10⁻¹⁵ M | Neutral | ~1.5 (with 6-8 M Guanidine-HCl) | [4] |

| Streptavidin | ~10⁻¹⁴ M | Neutral | ~1.5 (with 6-8 M Guanidine-HCl) | [5] | |

| 2-Iminobiotin | Avidin | High Affinity (qualitative) | ≥ 9.5 | ~ 4.0 | [1][2] |

| Streptavidin | ~10⁻⁵ M (in solution, pH 7.0-10.7) | 10.0 - 11.0 | ~ 4.0 | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in utilizing guanidinobiotin for affinity purification.

Synthesis of 2-Iminobiotin (Guanidinobiotin)

Labeling of Target Protein with NHS-Iminobiotin

This protocol describes the labeling of a target protein with a primary amine-reactive N-hydroxysuccinimide (NHS) ester of 2-iminobiotin.

Materials:

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0, free of primary amines like Tris)

-

NHS-Iminobiotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer that does not contain primary amines.

-

NHS-Iminobiotin Solution Preparation: Immediately before use, dissolve the NHS-Iminobiotin in a small amount of anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Removal of Excess Label: Remove the unreacted NHS-Iminobiotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Affinity Purification of Iminobiotinylated Protein

This protocol outlines the steps for capturing and eluting an iminobiotin-labeled protein using an immobilized avidin or streptavidin resin.

Materials:

-

This compound-labeled protein sample

-

Immobilized Avidin- or Streptavidin-Agarose resin

-

Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[6]

-

Elution Buffer: 50 mM sodium acetate, pH 4.0[6]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0

-

Chromatography column

Procedure:

-

Resin Preparation:

-

Gently resuspend the avidin/streptavidin-agarose resin.

-

Transfer the desired amount of slurry to a chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1]

-

-

Sample Application:

-

Adjust the pH of the iminobiotinylated protein sample to match the Binding/Wash Buffer (pH ≥ 9.5).

-

Apply the sample to the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and contaminants.

-

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of Elution Buffer (pH 4.0).

-

Collect fractions of the eluted protein.

-

-

Neutralization:

-

Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer to restore a neutral pH and preserve protein activity.

-

-

Analysis:

-

Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

-

Resin Regeneration:

-

Regenerate the affinity resin by washing with several column volumes of the Binding/Wash Buffer, followed by equilibration in a neutral buffer for storage.[1]

-

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and logical relationships in guanidinobiotin-based affinity purification.

References

- 1. benchchem.com [benchchem.com]

- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 6. genscript.com [genscript.com]

Iminobiotin as a Nitric Oxide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-iminobiotin as a selective inhibitor of nitric oxide synthase (NOS). It details the mechanism of action, isoform selectivity, and quantitative inhibitory parameters of iminobiotin. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize NOS inhibitors and visualizes the relevant biological pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and scientific application of this compound.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal NO production by nNOS and eNOS is crucial for homeostasis, excessive NO production, particularly by nNOS and iNOS, has been implicated in the pathogenesis of various disorders, including neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a significant area of therapeutic research.

2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a potent and selective inhibitor of nNOS and iNOS over eNOS. Its structural similarity to the endogenous NOS substrate, L-arginine, allows it to competitively bind to the active site of the enzyme, thereby blocking NO synthesis. This selective inhibition profile makes 2-iminobiotin a valuable pharmacological tool for studying the distinct roles of NOS isoforms and a promising candidate for therapeutic intervention in conditions associated with excessive NO production.

Mechanism of Action and Isoform Selectivity

2-Iminobiotin functions as a reversible and competitive inhibitor of nitric oxide synthase.[1] Its mechanism of action is predicated on its structural analogy to L-arginine, the natural substrate for NOS. The guanidino group of 2-iminobiotin is essential for its binding to the active site of the enzyme, where it competes with L-arginine.[2]

The selectivity of 2-iminobiotin for the different NOS isoforms is a key aspect of its pharmacological profile. It exhibits a significantly higher affinity for nNOS and iNOS compared to eNOS. This selectivity is attributed to subtle differences in the amino acid residues lining the active sites of the isoforms. Specifically, residues such as Asp597 in rat nNOS (equivalent to Asp602 in human nNOS) create a more electronegative environment in the active site of nNOS compared to the corresponding Asn366 in bovine eNOS, favoring the binding of certain inhibitors.[2] Another key residue, Met336 in rat nNOS, also contributes to inhibitor selectivity.

Quantitative Inhibitory Data

The inhibitory potency of 2-iminobiotin against the different NOS isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to describe the efficacy of an inhibitor. A lower value for both parameters indicates a more potent inhibitor.

| Inhibitor | NOS Isoform | Species | IC50 (µM) | Ki (µM) | Reference |

| 2-Iminobiotin | nNOS (neuronal) | Rat | 142 | 37.5 | [2][3] |

| iNOS (inducible) | Murine | 96 | 21.8 | [2][3] | |

| eNOS (endothelial) | Bovine | 646 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 2-iminobiotin as a NOS inhibitor.

Nitric Oxide Synthase Activity Assay (Oxyhemoglobin Assay)

This spectrophotometric assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, which results in a shift in the absorbance spectrum.

Materials:

-

Purified NOS enzyme (nNOS, iNOS, or eNOS)

-

L-arginine solution (substrate)

-

NADPH solution

-

Calmodulin (for nNOS and eNOS)

-

CaCl2 solution (for nNOS and eNOS)

-

Oxyhemoglobin solution

-

2-Iminobiotin (or other inhibitor) solutions of varying concentrations

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Spectrophotometer capable of reading at 401 nm and 421 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, CaCl2, calmodulin (for nNOS/eNOS), and oxyhemoglobin in a cuvette.

-

Add the desired concentration of 2-iminobiotin or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Immediately monitor the change in absorbance at 401 nm over time.

-

Calculate the rate of NO production from the rate of change in absorbance using the extinction coefficient for the conversion of oxyhemoglobin to methemoglobin.

-

To determine the IC50 value, perform the assay with a range of 2-iminobiotin concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This assay measures the ability of an inhibitor to compete with a radiolabeled ligand for binding to the NOS enzyme.

Materials:

-